molecular formula C9H16O3 B2716857 Methyl 4-methyl-6-oxoheptanoate CAS No. 41841-53-6

Methyl 4-methyl-6-oxoheptanoate

Cat. No.: B2716857
CAS No.: 41841-53-6
M. Wt: 172.224
InChI Key: ANUTUOGPBVZSJE-UHFFFAOYSA-N
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Description

Overview of Ketoester Functionality in Organic Chemistry and Chemical Synthesis

Ketoesters are organic compounds that feature both a ketone and an ester functional group. This dual functionality makes them highly versatile and valuable building blocks in organic synthesis. The presence of both electron-withdrawing groups activates the intervening methylene (B1212753) group, facilitating a wide range of chemical transformations.

Specifically, β-ketoesters, where the ketone is at the beta position relative to the ester, are of significant interest. fiveable.me They readily form enolates when treated with a base, which can then act as nucleophiles in various carbon-carbon bond-forming reactions. fiveable.me This reactivity is fundamental to many named reactions in organic chemistry, including the Claisen condensation, which is used to synthesize more complex β-ketoesters. fiveable.meresearchgate.net Furthermore, the ester group can be hydrolyzed and the resulting β-ketoacid can be decarboxylated, providing a route to ketones. This versatility makes β-ketoesters key intermediates in the synthesis of a wide array of complex molecules. researchgate.net

The Significance of Methyl 4-methyl-6-oxoheptanoate within the Ketoester Class

This compound is a γ-ketoester, meaning the ketone functionality is at the gamma position relative to the ester group. Its structure includes a seven-carbon chain with a methyl group at the fourth position and a ketone at the sixth position. This particular arrangement of functional groups and the branched nature of the carbon skeleton make it a noteworthy member of the ketoester class.

Historical Context and Evolution of Research on Branched Ketoesters

The study of ketoesters dates back to the 19th century with the discovery of reactions like the Claisen condensation. Early research primarily focused on linear β-ketoesters due to their accessibility and straightforward reactivity. The development of more sophisticated synthetic methods has since allowed for the exploration of more complex structures, including branched ketoesters.

The introduction of branching, as seen in this compound, presented new challenges and opportunities in synthesis. Controlling the regioselectivity and stereoselectivity of reactions involving branched substrates became a key area of investigation. Over the years, significant progress has been made in the asymmetric synthesis of branched ketoesters, employing chiral catalysts and auxiliaries to control the formation of specific stereoisomers. acs.org This evolution has been driven by the increasing demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. mdpi.comacs.org

Current Research Landscape and Emerging Trends for this compound and Related Structures

Current research involving ketoesters is highly focused on the development of new catalytic methods for their synthesis and transformation. There is a strong emphasis on enantioselective catalysis to produce chiral molecules with high purity. acs.org For compounds like this compound, this includes the development of methods for the stereoselective introduction of the methyl group and the reduction of the ketone.

Emerging trends include the use of organocatalysis, which avoids the use of metal catalysts and often offers milder reaction conditions. acs.org The functionalization of the carbon skeleton of ketoesters through C-H activation is another active area of research, allowing for the direct introduction of new functional groups. Furthermore, the biological activities of complex molecules derived from branched ketoesters are being explored, with potential applications in medicinal chemistry.

Scope and Objectives of the Comprehensive Research Review

This review aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Detail its fundamental chemical and physical properties.

Explore its known synthesis and reaction pathways.

Discuss its role as a building block in the synthesis of other compounds.

By concentrating solely on this specific molecule, this review will offer a thorough and scientifically accurate resource for researchers and students interested in the chemistry of branched ketoesters.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C9H16O3 americanelements.com
Molecular Weight 172.22 g/mol americanelements.com
Appearance Liquid americanelements.com
IUPAC Name This compound americanelements.com
CAS Number 41841-53-6 americanelements.com
SMILES CC(CCC(=O)OC)CC(=O)C americanelements.com
InChI Key ANUTUOGPBVZSJE-UHFFFAOYSA-N americanelements.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-6-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUTUOGPBVZSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Methyl 6 Oxoheptanoate

Classical Esterification Routes to Ketoesters

Esterification represents a direct and traditional method for the synthesis of ketoesters, provided the corresponding ketoacid is available. This process involves the conversion of the carboxylic acid group to a methyl ester.

A primary method for the synthesis of Methyl 4-methyl-6-oxoheptanoate is the acid-catalyzed esterification of its corresponding ketoacid, 4-methyl-6-oxoheptanoic acid. nih.govbiosynth.comnih.gov This reaction, commonly known as Fischer-Speier esterification, involves heating the ketoacid with methanol (B129727) in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of methanol or to remove the water formed during the reaction.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired ketoester while minimizing side reactions. For instance, the conversion of other keto acids to their methyl esters has been achieved by heating with methanol in the presence of a trace amount of concentrated H₂SO₄. tandfonline.com

Table 1: Conditions for Acid-Catalyzed Esterification

Ketoacid Alcohol Catalyst Conditions Product
4-methyl-6-oxoheptanoic acid Methanol H₂SO₄ (conc.) Reflux This compound
4-oxododecanoic acid Methanol H₂SO₄ (conc.) Reflux Methyl 4-oxododecanoate tandfonline.com

Direct esterification with methanol is fundamentally the Fischer-Speier esterification described above. This terminology emphasizes the direct reaction between the ketoacid (4-methyl-6-oxoheptanoic acid) and the alcohol (methanol) to form the target ester. smolecule.com The reaction proceeds under acidic conditions to afford this compound and water. The efficiency of this direct conversion is highly dependent on the reaction equilibrium.

In some instances, alternative esterification methods can be employed, such as converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step process is often higher yielding and avoids the equilibrium limitations of direct acid-catalyzed esterification.

Carbon-Carbon Bond Formation Strategies

Radical reactions offer a powerful tool for the formation of carbon-carbon bonds. The synthesis of ketoesters can be achieved through radical processes, typically involving the generation of a radical species that then reacts with an appropriate substrate. organic-chemistry.org These reactions are initiated by radical initiators, which are compounds that readily decompose into radicals upon heating or irradiation. libretexts.orgmasterorganicchemistry.com A common initiator is azobisisobutyronitrile (AIBN). libretexts.org

A hypothetical route for the synthesis of this compound via a radical pathway could involve the addition of a carbon-centered radical to an α,β-unsaturated ester. For example, the radical generated from a suitable precursor could add to an acceptor like methyl crotonate. The generation of acyl radicals from α-oxocarboxylic acids, which then add to Michael acceptors, is a known method for creating a variety of ketones. organic-chemistry.org

The general steps in a radical chain reaction are initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com In the context of synthesis, the propagation steps are the key to forming the desired product. libretexts.org

Table 2: Common Radical Initiators

Initiator Typical Decomposition Method
Azobisisobutyronitrile (AIBN) Thermal or Photochemical
Benzoyl Peroxide Thermal

The alkylation of β-keto esters is a cornerstone of organic synthesis for producing a wide array of substituted keto compounds. nih.gov This method involves the deprotonation of the acidic α-carbon of a β-keto ester to form a stabilized enolate, which then acts as a nucleophile to attack an alkylating agent. nih.gov

While a direct, single-step alkylation of a simple β-keto ester to form this compound is not straightforward, multi-step sequences involving this chemistry can be envisioned. For instance, a tandem chain extension-acylation reaction has been reported for the synthesis of other complex molecules. orgsyn.org The zinc carbenoid-mediated homologation reaction can convert β-keto esters into γ-keto esters. orgsyn.orgorgsyn.org

A more direct route for a 1,5-dicarbonyl compound like this compound is often the Michael addition. However, to illustrate the utility of β-keto ester alkylation, one could hypothetically synthesize the target molecule through a more complex pathway involving the alkylation of a pre-formed β-keto ester with a suitable electrophile containing the remaining part of the carbon skeleton, followed by further functional group manipulations. The versatility of β-keto ester chemistry allows for the preparation of various β-alkylated ketones and esters. nih.gov

Table 3: Examples of β-Keto Ester Alkylation Products

β-Keto Ester Alkylating Agent Base Product Type
Diethyl 3-oxoglutarate Ethyl chloroacetate Magnesium ethoxide Substituted glutarate tandfonline.com
Methyl acetoacetate Alkyl halide Sodium ethoxide α-Alkyl-β-keto ester

The Michael addition is a highly efficient method for the formation of 1,5-dicarbonyl compounds, making it an ideal strategy for the synthesis of this compound. numberanalytics.commasterorganicchemistry.com This reaction involves the conjugate addition (1,4-addition) of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comwikipedia.org

A very direct and plausible synthesis of this compound involves the Michael addition of a stabilized enolate of a ketone to an α,β-unsaturated ester. Specifically, the enolate of acetone (B3395972) can act as the Michael donor and add to methyl crotonate, which serves as the Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to generate the nucleophilic enolate. wikipedia.org This enolate then attacks the β-carbon of the unsaturated ester, leading to the formation of a new carbon-carbon bond and a new enolate intermediate, which is then protonated during workup to yield the final product. masterorganicchemistry.com

Table 4: Michael Addition for the Synthesis of this compound

Michael Donor Michael Acceptor Base Catalyst Product

This synthetic route is particularly advantageous due to its atom economy and the direct formation of the desired 1,5-dicarbonyl skeleton. wikipedia.org

Synthetic Approaches Involving Ozonolytic Cleavage of Cyclic Precursors

The ozonolytic cleavage of cyclic alkenes is a powerful strategy for the synthesis of difunctional acyclic compounds, including ketoesters like this compound. This method involves the reaction of ozone with a suitably substituted cyclic precursor, followed by a workup procedure to yield the desired product. The choice of precursor is critical, with substituted cyclohexene (B86901) or cyclopentene (B43876) derivatives often serving as ideal starting materials.

The general mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the double bond of the cyclic alkene to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide (isozonide). Subsequent reductive or oxidative workup of the ozonide cleaves the cyclic structure to yield carbonyl compounds. For the synthesis of a ketoester, a reductive workup is typically employed.

One potential pathway to a related compound, methyl 7-oxoheptanoate, involves the ozonolysis of 1-methoxycycloheptene. tandfonline.com A similar conceptual approach could be envisioned for this compound starting from a methylated cyclohexene derivative. The process of reductive ozonolysis allows for the in situ generation of aldehydes or ketones from alkenes, which can then be used in subsequent reactions without the need to isolate potentially hazardous peroxide intermediates. nih.gov The ozonolysis of silyl (B83357) enol ethers derived from cyclic ketones also represents a viable, though less direct, route. core.ac.uk

Key features of ozonolytic synthesis include:

High Efficiency: The reaction is often high-yielding and selective for the double bond.

Mild Conditions: Ozonolysis can be carried out at low temperatures, preserving other functional groups.

Versatility: A wide range of cyclic precursors can be used, allowing for the synthesis of diverse ketoesters.

Advanced and Stereoselective Synthesis of this compound

The presence of a stereocenter at the C4 position of this compound has driven the development of advanced and stereoselective synthetic methods to control its absolute configuration.

Asymmetric Synthesis via Chiral Auxiliaries or Catalysis

Asymmetric synthesis provides a powerful means to obtain enantiomerically pure or enriched forms of chiral molecules like this compound. This is achieved by using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral substance. york.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of δ-keto esters, a common strategy involves the Michael addition of an enolate, modified with a chiral auxiliary, to an α,β-unsaturated ketone. rsc.org Evans oxazolidinones and camphor-sultams are well-known auxiliaries that have proven effective in directing alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

Chiral Catalysis: An alternative and more atom-economical approach is the use of chiral catalysts. For instance, the asymmetric hydrogenation of β-keto esters using chiral ruthenium or iridium complexes can produce chiral β-hydroxy esters, which are precursors to chiral ketoesters. rsc.org Similarly, chiral phase-transfer catalysts have been employed in the enantioselective aza-Henry reaction of ketimines derived from aryl α-ketoesters, yielding products with high enantiomeric excess. researchgate.net

Biocatalytic Transformations and Enzymatic Routes for Chiral Ketoester Analogs

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs), lipases, and transaminases, operate under mild conditions and exhibit high levels of stereo- and regioselectivity. nih.gov

The asymmetric reduction of a prochiral ketone is a common strategy. Ketoreductases, often from yeast or engineered microorganisms, can reduce a ketone to a specific chiral alcohol with high enantiomeric excess (e.e.). nih.govacs.org For example, the reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate, a key pharmaceutical intermediate, is performed commercially using a ketoreductase. researchgate.net This enzymatic reduction approach is directly applicable to the synthesis of the chiral alcohol precursor of this compound.

The table below summarizes the enzymatic reduction of various ketoesters to their corresponding chiral hydroxy esters, showcasing the high selectivity achievable.

Substrate (Ketoester)Enzyme/OrganismProduct (Hydroxy Ester)Enantiomeric Excess (e.e.)
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli with CgCR(R)-ethyl 4-chloro-3-hydroxybutyrate>99%
Methyl 8-chloro-6-oxooctanoateEngineered Ketoreductase (SsCRL211H/V127A/L135I)Methyl (R)-8-chloro-6-hydroxyoctanoate>99% researchgate.net
2-Chloro-1-(3-chlorophenyl)ethanoneRecombinant E. coli with reductase & GDH(S)-2-chloro-1-(3-chlorophenyl)ethanol100% nih.gov

This table is interactive. You can sort and filter the data.

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. researchgate.net These hybrid routes often use an enzymatic step to introduce chirality, which is then followed by conventional chemical transformations.

A typical chemo-enzymatic process might involve the lipase-catalyzed resolution of a racemic alcohol. google.com For example, a racemic alcohol can be acylated using a β-keto ester in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol enantiomer and the newly formed chiral β-keto ester product. google.com This method is highly effective for kinetic resolution. nih.gov

Another approach involves the use of transaminases to selectively aminate diketones in the presence of β-keto esters, leading to the formation of substituted pyrroles in a biocatalytic version of the Knorr pyrrole (B145914) synthesis. manchester.ac.uknih.gov Such strategies highlight the potential for creating complex molecules by integrating enzymatic and chemical steps.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction parameters is crucial for developing scalable, efficient, and cost-effective syntheses. For the production of this compound, this involves a systematic study of variables such as solvent, temperature, catalyst loading, and reaction time.

Key areas of optimization include:

Catalyst Screening: Evaluating a range of catalysts (e.g., different Lewis acids for chemical routes or various lipases/reductases for biocatalytic routes) to identify the most active and selective option.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. For instance, ionic liquids have been shown to enhance the enantioselectivity and accelerate lipase-catalyzed transesterifications. google.com

Parameter Tuning: Systematically varying temperature, pressure, and substrate concentrations to maximize yield and minimize reaction time.

Process Intensification: The use of continuous flow reactors can offer significant advantages over batch processing, including improved heat and mass transfer, better safety profiles for hazardous reactions like ozonolysis, and higher productivity. nih.govrsc.org For example, a continuous flow electrochemical approach has been shown to improve the productivity of spirolactone synthesis from β-keto esters compared to batch conditions. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsr.com These principles are increasingly being applied to the synthesis of ketoesters.

Key green chemistry strategies include:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. rsc.orgresearchgate.net

Catalysis: Employing catalytic reagents (including biocatalysts) in place of stoichiometric ones to increase atom economy and reduce waste. rsc.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysis or photocatalysis. rsc.org

An example of a green approach is the transesterification of a methyl β-ketoester with a higher alcohol under solvent- and catalyst-free conditions at elevated temperatures. researchgate.net Another innovative method is the electrochemical synthesis of β-keto spirolactones using green solvents like acetone and water, with electrons serving as the oxidant, thus avoiding stoichiometric chemical oxidants. rsc.org

The table below highlights a comparison of green chemistry metrics for different synthetic approaches.

Synthetic MethodKey Green FeatureE-Factor (Waste/Product)Reaction Mass Efficiency (RME)
Classical Biginelli Reaction-HighLow
Solvent-free Biginelli ReactionNo organic solventLowHigh ijpsr.com
Electrochemical SpirolactonizationGreen solvents, no stoichiometric oxidant21.64.4% rsc.org
Metal-catalyzed Spirolactonization-134.40.7% rsc.org

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methyl 6 Oxoheptanoate

Reactivity of the Keto Group

The ketone group, a carbonyl functionality within the carbon chain, is a primary site for a range of chemical reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles.

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. smolecule.com For instance, the reduction of a similar compound, methyl 4-oxohexanoate, with LiAlH₄ yields 1,4-hexanediol, indicating the reduction of both the ketone and the ester. askfilo.com A milder reducing agent like sodium borohydride would selectively reduce the ketone to a secondary alcohol, yielding methyl 4-methyl-6-hydroxyheptanoate.

Organometallic Additions: Grignard reagents, which are potent nucleophiles, readily attack the carbonyl carbon of the ketone. mnstate.eduvaia.com This reaction is a powerful tool for forming new carbon-carbon bonds. The addition of a Grignard reagent, such as methylmagnesium bromide, to methyl 4-methyl-6-oxoheptanoate would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com It is important to note that Grignard reagents can also react with the ester group, often leading to a double addition product. masterorganicchemistry.com

A summary of representative nucleophilic addition reactions at the keto group is presented below.

Reaction Type Reagent Product
Hydride ReductionSodium Borohydride (NaBH₄)Methyl 4-methyl-6-hydroxyheptanoate
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)4-methyl-1,6-heptanediol
Organometallic AdditionMethylmagnesium Bromide (CH₃MgBr) followed by H₃O⁺Methyl 4-methyl-6-hydroxy-6-methylheptanoate

Oxidation Reactions of the Ketone Moiety

The ketone group in this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under forcing conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For related keto esters, oxidation has been observed to lead to dicarboxylic acids. academie-sciences.frresearchgate.net For example, the oxidation of methyl 6-oxohexanoate (B1234620) can yield dimethyl adipate, dimethyl glutarate, and dimethyl succinate. academie-sciences.fr

Enolization and Enolate Chemistry

The presence of alpha-hydrogens (protons on the carbons adjacent to the ketone carbonyl) allows for the formation of enolates under basic conditions. thieme-connect.de These enolates are powerful nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) condensations. rug.nl For example, the enolate of this compound could be alkylated with an alkyl halide, such as methyl iodide, to introduce a new alkyl group at the C5 or C7 position. nih.gov The regioselectivity of this reaction would depend on whether the kinetic or thermodynamic enolate is formed. thieme-connect.de

Reactivity of the Ester Moiety

The ester group, while generally less reactive than the ketone, can also undergo several important transformations.

Transesterification Processes

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. researchgate.net This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a high-boiling alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can lead to the formation of a new ester. researchgate.net This process is often driven to completion by removing the methanol (B129727) byproduct. researchgate.net

Hydrolysis and Saponification Reactions

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid, 4-methyl-6-oxoheptanoic acid, and methanol. smolecule.comnih.gov This reaction is reversible.

Saponification: In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification. nih.gov This is an irreversible reaction that yields the sodium salt of the carboxylic acid and methanol. Subsequent acidification will produce the free carboxylic acid. nih.gov

A summary of the primary reactions involving the ester moiety is provided below.

Reaction Type Reagents Product
TransesterificationR'OH, Acid or Base CatalystR' 4-methyl-6-oxoheptanoate + Methanol
Acid-Catalyzed HydrolysisH₂O, H⁺4-methyl-6-oxoheptanoic acid + Methanol
Saponification1. NaOH, H₂O 2. H₃O⁺4-methyl-6-oxoheptanoic acid + Methanol

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the methoxy (B1213986) group. masterorganicchemistry.comlibretexts.org One of the primary examples of this is amidation, the reaction with an amine to form an amide. This transformation is typically carried out by heating the ester with an amine, sometimes in the presence of a catalyst. The resulting amide, N-substituted-4-methyl-6-oxoheptanamide, is a valuable intermediate in the synthesis of various organic compounds.

Another significant nucleophilic acyl substitution is hydrolysis, which can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, also known as saponification, involves the reaction of the ester with a hydroxide source, such as sodium hydroxide, to produce the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification yields 4-methyl-6-oxoheptanoic acid. Acid-catalyzed hydrolysis, on the other hand, is the reverse of Fischer esterification and leads directly to the carboxylic acid and methanol. libretexts.org

Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. By reacting it with a different alcohol in the presence of an acid or base catalyst, the methoxy group can be exchanged for a different alkoxy group. The efficiency of this reaction is often influenced by the relative amounts of the alcohols and the removal of methanol to drive the equilibrium.

The general reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows the order: acid chlorides > anhydrides > thioesters > esters > amides. libretexts.org This indicates that while the ester of this compound is reactive, it is less so than an acid chloride or anhydride. This moderate reactivity allows for selective transformations under appropriate conditions.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions of this compound and Analogous Esters

Reaction TypeNucleophileProductConditions
AmidationAmine (R-NH₂)N-R-4-methyl-6-oxoheptanamideHeat, optional catalyst
Basic Hydrolysis (Saponification)Hydroxide (OH⁻)4-methyl-6-oxoheptanoate saltBase (e.g., NaOH), water
Acid-Catalyzed HydrolysisWater (H₂O)4-methyl-6-oxoheptanoic acidAcid catalyst (e.g., H₂SO₄), water
TransesterificationAlcohol (R-OH)Alkyl 4-methyl-6-oxoheptanoateAcid or base catalyst, excess R-OH

Transformations Involving Both Functional Groups

The presence of both a ketone and an ester group in this compound allows for a variety of reactions that involve both functionalities, often leading to the formation of cyclic structures.

Intramolecular Cyclization Reactions (e.g., Aldol Condensations, Claisen Condensations)

Intramolecular reactions of this compound can lead to the formation of five- or six-membered rings, which are common structural motifs in organic chemistry.

Intramolecular Aldol Condensation: Under basic or acidic conditions, the enolate of the ketone can be formed and can then attack the ester carbonyl. However, the more common intramolecular aldol reaction involves the formation of an enolate from one molecule that attacks the ketone of another, a process that is intermolecular. For a truly intramolecular reaction, a dicarbonyl compound with a specific chain length is required. In the case of a related compound, 6-oxohexanoate, aldol self-condensation products have been observed. nih.gov An intramolecular aldol condensation of a γ-keto ester like this compound would lead to a five-membered ring. youtube.com Heating the initial aldol addition product often leads to dehydration, forming an α,β-unsaturated carbonyl compound. youtube.com

Claisen Condensation: The intramolecular version of the Claisen condensation, known as the Dieckmann condensation, is a key reaction for forming cyclic β-keto esters. oup.com For this compound, this would involve the formation of an enolate at the carbon alpha to the ester, which would then attack the ketone carbonyl. This would lead to a five-membered ring, specifically a cyclopentanone (B42830) derivative. The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. oup.com

Table 2: Potential Intramolecular Cyclization Products of this compound

Reaction TypeKey IntermediateProduct TypeRing Size
Aldol CondensationKetone Enolateβ-Hydroxy Ester5
Claisen CondensationEster Enolateβ-Diketone5

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Knorr Condensation leading to heterocycles)

The dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds through condensation with nitrogen-containing nucleophiles. A notable example is the Knorr pyrrole (B145914) synthesis and its variations.

The Knorr synthesis typically involves the condensation of an α-amino ketone with a β-keto ester. In a modified approach, a compound like methyl 4-acetyl-5-oxohexanoate, which is structurally related to this compound, has been used in a modified Knorr condensation to synthesize pyrroles. chemicalbook.comsigmaaldrich.com The reaction of this compound with an appropriate aminating agent could potentially lead to the formation of a pyrrole derivative, a fundamental heterocyclic core in many biologically active molecules and materials.

Studies on Reaction Mechanisms and Kinetic Profiles

The study of reaction mechanisms and kinetics for compounds like this compound is crucial for understanding and optimizing their transformations.

The kinetics of the enolization of ketones, a key step in many of their reactions, have been studied for analogous compounds like cyclohexanone. cdnsciencepub.com The rate of enolization is often the rate-determining step in reactions such as oxidation. cdnsciencepub.com For this compound, the presence of two carbonyl groups means that the formation and relative stability of the different possible enolates will significantly influence its reactivity.

In nucleophilic acyl substitution reactions, the mechanism generally proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The stability of this intermediate and the leaving group ability of the methoxy group are key factors that determine the reaction rate.

For more complex transformations like the Pauson-Khand reaction, the mechanism is thought to involve the formation of a metallacyclopropene intermediate. nih.gov The efficiency of these reactions can be highly dependent on the substitution pattern of the starting materials. nih.gov

Applications of Methyl 4 Methyl 6 Oxoheptanoate in Advanced Organic Synthesis

Building Block for Complex Molecules

The strategic placement of the keto and ester functionalities within the carbon skeleton of Methyl 4-methyl-6-oxoheptanoate makes it an ideal precursor for the synthesis of a wide array of more complex molecules.

γ-Keto esters such as this compound are valuable precursors for the synthesis of γ-lactones, a structural motif present in numerous natural products and biologically active compounds. The transformation is typically achieved through the reduction of the ketone functionality to a hydroxyl group, which is then followed by an intramolecular cyclization (lactonization) to form the five-membered lactone ring. nih.govrsc.org

The reduction of the keto group can be accomplished using various reducing agents. For instance, biocatalytic methods employing ketoreductases (KREDs) have been shown to be highly efficient and stereoselective for the reduction of γ-keto esters, yielding chiral γ-hydroxy esters that can be subsequently cyclized to optically active γ-lactones. rsc.orgrsc.org This approach is particularly valuable for the synthesis of enantiomerically pure compounds.

Reaction Catalyst/Reagent Product Type Key Features Reference
Reductive LactonizationKetoreductases (KREDs)Chiral γ-LactonesHigh enantioselectivity rsc.orgrsc.org
Reductive CyclizationAlcohol Dehydrogenases (ADHs)Chiral γ-LactonesMerged with photocatalysis researchgate.net
Asymmetric HydrogenationChiral Iridium ComplexesChiral γ-LactonesExcellent yields and enantioselectivities rsc.org

The reactivity of γ-keto esters can be harnessed to construct more complex bicyclic and even tricyclic frameworks. Intramolecular reactions, such as palladium-catalyzed additions of aryl iodides to the ketone carbonyl group, can lead to the formation of new rings. For example, γ-ketoesters containing an appropriately positioned aryl iodide can undergo cyclization to form bicyclic compounds with high stereoselectivity. beilstein-journals.org While not specifically detailing this compound, the principles of these reactions are applicable to its structure, suggesting its potential as an intermediate in the synthesis of novel bicyclic systems. Further functionalization of the initial cyclized product can pave the way for the construction of more elaborate polycyclic scaffolds.

The dicarbonyl nature of γ-keto esters makes them excellent starting materials for the synthesis of various heterocyclic compounds. The reaction of γ-keto esters with hydrazine (B178648) derivatives is a well-established method for the preparation of pyridazinones. nih.goviglobaljournal.com For instance, the condensation of a γ-keto ester with hydrazine hydrate (B1144303) leads to the formation of a 4,5-dihydropyridazin-3(2H)-one ring system. nih.gov This method has been adapted for solid-phase synthesis to create libraries of structurally diverse pyridazinones for biological screening. nih.gov

Similarly, pyrimidine (B1678525) derivatives can be synthesized from β-keto esters, and by extension, the reactivity of γ-keto esters can be utilized in multi-step sequences to access these important heterocycles. nih.govnih.gov The condensation of a β-dicarbonyl compound with guanidine (B92328) is a classic method for pyrimidine synthesis. researchgate.net

Heterocycle Reactant Key Reaction Reference
PyridazinonesHydrazineCondensation/Cyclization nih.goviglobaljournal.com
PyrimidinesGuanidineCondensation/Cyclization nih.govresearchgate.net

Role in the Synthesis of Chiral Compounds and Stereoselective Targets

The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This compound can serve as a prochiral substrate for the synthesis of chiral compounds.

The stereoselective reduction of the ketone in γ-keto esters is a key strategy for introducing a chiral hydroxyl group. Asymmetric hydrogenation using chiral catalysts, such as iridium complexes with chiral ligands, has been shown to be a highly effective method for producing chiral γ-lactones from γ-keto esters with excellent enantioselectivity. rsc.org Biocatalytic reductions using enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) also offer a powerful and environmentally benign approach to obtain optically active hydroxy esters, which are direct precursors to chiral lactones. rsc.orgrsc.orgrsc.org These enzymatic methods are often characterized by high enantiomeric excess (ee).

The development of methods for the asymmetric synthesis of γ-keto esters themselves, with a stereocenter at the α-position, further expands their utility as chiral building blocks. researchgate.netnih.gov These chiral γ-keto esters can then be used in subsequent transformations to generate complex molecules with multiple stereocenters.

Contribution to Methodology Development in Organic Synthesis

The unique reactivity of γ-keto esters like this compound has contributed to the development of new synthetic methodologies. These compounds serve as versatile platforms for exploring novel reaction pathways and for the construction of complex molecular architectures.

For example, tandem reactions involving γ-keto esters have been developed to streamline synthetic sequences. A zinc carbenoid-mediated chain extension of β-keto esters provides access to γ-keto esters, and the intermediate organometallic species can be trapped with various electrophiles to create α-substituted γ-keto esters in a one-pot process. nih.govorgsyn.orgorgsyn.org This methodology allows for the efficient construction of functionalized γ-keto esters that can be further elaborated into more complex targets.

Furthermore, the use of γ-keto esters in cascade reactions, such as the copper-catalyzed three-component reaction of α,β-unsaturated esters, keto esters, and a silane, has led to the development of efficient methods for the synthesis of functionalized lactones. beilstein-journals.org

Potential as a Synthetic Handle for Functionalization and Derivatization

The presence of both a ketone and an ester group in this compound provides two distinct "handles" for functionalization and derivatization, allowing for the introduction of a wide range of chemical moieties.

The ketone carbonyl can undergo a variety of classical carbonyl reactions, including nucleophilic additions, reductions, and condensations. The adjacent methylene (B1212753) group can be functionalized via enolate chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, or it can undergo transesterification or reduction.

The ability to selectively functionalize one position while leaving the other intact is a key advantage. For example, the organometallic intermediate formed at the α-position to the ester in the zinc carbenoid-mediated chain extension can be selectively alkylated or acylated, demonstrating the potential for controlled derivatization. nih.govorgsyn.orgorgsyn.org This dual reactivity makes this compound a valuable and versatile tool for the synthesis of a diverse range of organic molecules.

Modification of the Keto Group

The ketone group at the C-6 position is a primary hub for synthetic modifications, enabling the introduction of new functionalities and the construction of intricate molecular frameworks.

A frequent transformation is the reduction of the keto group to a secondary alcohol, forming methyl 4-methyl-6-hydroxyheptanoate. This can be accomplished with various reducing agents, such as sodium borohydride (B1222165). The choice of reagent can also influence the stereochemistry of the resulting alcohol, which is critical in the synthesis of specific stereoisomers.

Carbon-carbon bond formation at the C-6 position is readily achieved through the reaction of the ketone with organometallic reagents like Grignard or organolithium reagents. For instance, reacting this compound with methylmagnesium bromide yields methyl 4-methyl-6-hydroxy-6-methylheptanoate.

The ketone can also be transformed into a carbon-carbon double bond through olefination reactions, including the Wittig and Horner-Wadsworth-Emmons reactions. These methods allow for the introduction of a wide array of substituents, leading to the formation of unsaturated esters.

Furthermore, the keto group can be converted to other functional groups. Reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazine yields a hydrazone. These derivatives can then undergo further reactions, such as the Beckmann rearrangement of the oxime to form an amide.

Table 1: Representative Modifications of the Keto Group

Reaction Type Reagent(s) Product
Reduction Sodium borohydride (NaBH₄) Methyl 4-methyl-6-hydroxyheptanoate
Grignard Reaction Methylmagnesium bromide (CH₃MgBr) Methyl 4-methyl-6-hydroxy-6-methylheptanoate
Wittig Reaction Triphenylphosphine ylide (e.g., Ph₃P=CH₂) Methyl 4-methyl-6-methyleneheptanoate
Oximation Hydroxylamine (NH₂OH) Methyl 4-methyl-6-(hydroxyimino)heptanoate

Derivatization of the Ester Group

The methyl ester functionality offers another avenue for synthetic manipulation, allowing for its conversion into various other functional groups. smolecule.com

Hydrolysis of the ester under basic conditions, a reaction known as saponification, followed by acidification, yields 4-methyl-6-oxoheptanoic acid. smolecule.com This carboxylic acid serves as a versatile intermediate for further synthetic transformations.

The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, these reagents will also reduce the ketone unless it is chemically protected. The resulting diol, 4-methylheptane-1,6-diol (assuming reduction of both functional groups), is a useful precursor for polymers such as polyesters.

Transesterification, the reaction of the methyl ester with another alcohol in the presence of a catalyst, allows for the substitution of the methyl group with other alkyl or aryl groups. smolecule.com This can be used to alter the molecule's physical properties or to introduce new functionalities.

Amidation, the reaction of the ester with an amine, produces an amide. This transformation is a key step in the synthesis of many biologically active molecules.

Table 2: Key Derivatizations of the Ester Group

Reaction Type Reagent(s) Product
Saponification Sodium hydroxide (B78521) (NaOH), then H⁺ 4-Methyl-6-oxoheptanoic acid
Reduction Lithium aluminum hydride (LiAlH₄) 4-Methylheptane-1,6-diol
Transesterification Ethanol (EtOH), H⁺ or base Ethyl 4-methyl-6-oxoheptanoate
Amidation Ammonia (NH₃) or primary/secondary amine 4-Methyl-6-oxoheptanamide

Transformations at the Methyl Branch

The methyl group at the C-4 position introduces a chiral center, which is a significant feature for stereoselective synthesis. While direct chemical reactions at this sterically hindered tertiary carbon are not common, its stereochemistry plays a crucial role in directing the outcomes of reactions at the adjacent keto and ester groups.

The C-4 methyl group can influence the stereochemical course of the reduction of the C-6 ketone. By using bulky reducing agents that approach the ketone from the less sterically hindered side, a specific diastereomer of the resulting alcohol can be preferentially formed.

Furthermore, the hydrogen atoms on the carbon atom adjacent to the methyl branch (C-5) are diastereotopic. This property allows for the selective removal of one of these hydrogens to form a specific enolate geometry. This enolate can then react with an electrophile to create a new stereocenter at C-5 with a defined stereochemical relationship to the existing center at C-4. This method is a powerful strategy for constructing complex acyclic molecules with multiple stereocenters.

Analytical Methodologies for the Characterization and Quantification of Methyl 4 Methyl 6 Oxoheptanoate in Research Contexts

Chromatographic Separation and Detection Methods

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Analysis in Complex Matrices

In the analysis of complex mixtures, such as natural product extracts or biological samples, hyphenated analytical techniques are indispensable for the selective and sensitive detection of target compounds like methyl 4-methyl-6-oxoheptanoate. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that combine the separation capabilities of chromatography with the identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. For instance, GC-MS has been successfully used to identify the structurally similar compound methyl 6-oxoheptanoate (B11819090) in the methanolic extracts of various plants, such as Citrullus colocynthis and Ocimum basilicum. researchgate.netresearchgate.net The confidence in identification in such complex matrices is often increased by using retention indices (RIs) in addition to mass spectral matching. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, ideal for analyzing less volatile, more polar, or thermally labile compounds that are not amenable to GC. In LC-MS, separation occurs in a liquid mobile phase. The eluent from the LC column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI), which generates ions in the gas phase. LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and sensitivity by selecting a specific parent ion and analyzing its fragmentation products. eurl-pesticides.eu This is particularly useful for quantifying low-level analytes in complex matrices with high background noise. While direct LC-MS analysis of this compound is less commonly reported, the technique is broadly applied for keto-esters and related compounds in various research contexts. doi.orgsemanticscholar.org

The choice between GC-MS and LC-MS depends on the compound's properties and the complexity of the sample matrix. Often, a combined approach using both techniques provides the most comprehensive analytical coverage for complex samples. lcms.cz

Interactive Table 1: Exemplary GC-MS and LC-MS Parameters for the Analysis of Keto Esters in Complex Matrices

ParameterGC-MS Analysis (for Methyl 6-oxoheptanoate)LC-MS/MS Analysis (General for Pesticide Residues)
Chromatograph Thermo Scientific™ Trace™ 1310Thermo Ultimate 3000
Column DB5-MS (30 m x 0.25 mm, 0.25 µm film)Accuity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Injection Volume 1 µL1 µL
Carrier Gas/Mobile Phase Helium (1.2 mL/min)A: Water + 0.1% Formic Acid + 5mM Ammonia; B: Methanol (B129727)
Oven/Gradient Program 60°C (1.5 min), then to 300°C via rampsGradient elution from 2% to 98% Mobile Phase B
Mass Spectrometer Thermo Scientific™ TSQ™ 8000 EvoBruker EVOQ (Triple Quadrupole)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI)
Data Reference eurl-pesticides.eu eurl-pesticides.eu

Advanced Analytical Approaches for Complex Research Problems

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule due to the stereocenter at the C4 position. The two resulting enantiomers, (R)- and (S)-methyl 4-methyl-6-oxoheptanoate, can exhibit different biological activities and stereoselectivities in chemical reactions. Therefore, the ability to separate and quantify these enantiomers is crucial for stereoselective synthesis and pharmacological studies. Chiral chromatography is the primary technique used for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) can be employed.

In chiral GC, a capillary column coated with a chiral selector, often a derivative of cyclodextrin, is used. Research on the anaerobic oxidation of alkanes has led to the synthesis of related chiral 4-methylalkanoic acids. The enantiomeric purity of these compounds was successfully determined using a chiral GC column (Gamma DEX™ 120), demonstrating the applicability of this method for molecules with a similar chiral motif. researchgate.net

In chiral HPLC, the CSP is typically based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or other chiral selectors packed into a column. The separation of enantiomers of methyl 8-hydroxy-6-oxooctanoate has been achieved using chiral GC, highlighting the utility of chromatographic methods for determining the enantiomeric excess of chiral keto esters. google.com The direct determination of enantiomeric compositions can also be facilitated by using chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy, which induce separate signals for each enantiomer. acs.org

Interactive Table 2: Methodologies for Chiral Separation of Related Compounds

Analytical TechniqueCompound ClassChiral Selector/ColumnKey FindingData Reference
Chiral Gas Chromatography (GC)4-Methylalkanoic AcidsGamma DEX™ 120 fused silica (B1680970) capillary columnSuccessful separation and identification of the biological (R)-enantiomer. researchgate.net
Chiral Gas Chromatography (GC)Methyl (R)-6,8-dihydroxyoctanoateOptically active GC column (unspecified)Determination of enantiomeric excess at 96%. google.com
Chiral High-Performance Liquid Chromatography (HPLC)Allenoic Acid DerivativesChiralpak AD-HBaseline separation of enantiomers achieved. rsc.org

Crystallographic Studies for Solid-State Structure (for derivatives or complexes)

For example, the crystal structure of methyl 6-amino-6-oxohexanoate, a derivative of the closely related adipic acid, has been determined by single-crystal X-ray diffraction. iucr.orgox.ac.uk The study revealed that the molecule adopts a nearly planar conformation. The crystal packing is primarily governed by strong N—H⋯O hydrogen bonds, which form specific ring and chain motifs, ultimately creating a two-dimensional network. iucr.org These non-covalent interactions are fundamental to the stability of the crystal lattice.

Analysis of such derivatives demonstrates how functional group modifications influence the solid-state structure. For this compound, crystallographic analysis of a suitable crystalline derivative could reveal the preferred conformation of the heptanoate (B1214049) chain, the spatial orientation of the methyl ester and ketone groups, and how the chiral center at C4 influences crystal packing.

Interactive Table 3: Crystallographic Data for the Representative Derivative Methyl 6-amino-6-oxohexanoate

ParameterValue
Compound Name Methyl 6-amino-6-oxohexanoate
Chemical Formula C₇H₁₃NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.8083 (2)
b (Å) 4.60630 (10)
c (Å) 12.0151 (2)
**β (°) **94.707 (1)
Key Structural Feature Approximately planar conformation of the aliphatic chain.
Dominant Intermolecular Interaction N—H⋯O hydrogen bonds forming R²₂(8) rings and C(4) chains.
Data Reference iucr.org

Natural Occurrence and Postulated Biochemical Roles of Methyl 4 Methyl 6 Oxoheptanoate

Isolation and Identification from Natural Sources (e.g., plant extracts, non-human)

A thorough review of scientific literature indicates that while a variety of related ketoesters have been isolated from natural sources, the specific compound Methyl 4-methyl-6-oxoheptanoate has not been definitively identified as a natural product. However, the presence of structurally similar molecules in plants and fungi suggests that its existence in nature is plausible.

Several studies have identified closely related compounds. For instance, the unbranched analog, methyl 6-oxoheptanoate (B11819090) , has been detected in the methanolic extracts of the medicinal plant Citrullus colocynthis and the aerial parts of Artemisia annua through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Additionally, isomeric forms and other branched-chain ketoesters have been reported. A GC-MS analysis of insect-induced galls on Eucalyptus tereticornis identified R-(+)-Methyl-3-Isopropyl-6-Oxoheptanoate . Another isomer, Methyl-3-isopropyl-6-oxoheptanoate , was listed among the chemical constituents of the marine algae Chara baltica.

Furthermore, an endophytic fungus, Coniothyrium chaingmaiense, isolated from Euphorbia tirucalli, was found to produce Methyl 4-acetyl-5-oxohexanoate , a compound that shares the keto-ester functionality. These findings, summarized in the table below, highlight that the structural motif of a methylated ketoheptanoate is indeed present in the biosphere, even if the exact 4-methyl isomer has yet to be reported.

Compound NameNatural SourceOrganism TypeReference
Methyl 6-oxoheptanoateCitrullus colocynthisPlant
Methyl 6-oxoheptanoateArtemisia annuaPlant
R-(+)-Methyl-3-Isopropyl-6-OxoheptanoateEucalyptus tereticornis (galls)Plant
Methyl-3-isopropyl-6-oxoheptanoateChara balticaAlgae
Methyl 4-acetyl-5-oxohexanoateConiothyrium chaingmaienseFungus (endophyte)

Postulated Biosynthetic Pathways Leading to this compound and Related Ketoesters

The biosynthesis of branched-chain fatty acids and their ester derivatives is a well-established process in many organisms, particularly bacteria and plants. Although a specific pathway for this compound has not been elucidated, a plausible route can be postulated based on known biochemical principles, likely involving a polyketide synthase (PKS) or fatty acid synthase (FAS) system.

The biosynthesis would likely initiate with a branched-chain starter unit. The "4-methyl" position in the heptanoate (B1214049) chain suggests that the biosynthesis does not follow the typical fatty acid synthesis pattern which would place methyl branches at even-numbered carbons. A more likely origin is the incorporation of a precursor derived from the catabolism of the branched-chain amino acid, leucine. Leucine degradation yields isovaleryl-CoA, which can be carboxylated to form methylmalonyl-CoA, a key extender unit in the synthesis of some branched-chain fatty acids.

Alternatively, a PKS pathway could utilize a modified starter or extender unit to introduce the methyl group at the C4 position. The general steps would be:

Initiation: A starter unit, likely derived from a branched-chain amino acid, is loaded onto the synthase complex.

Elongation: The chain is extended through successive Claisen condensation reactions with malonyl-CoA (or methylmalonyl-CoA) extender units. For this compound, this would involve the addition of two acetate (B1210297) units.

Reduction & Dehydration Steps: In typical fatty acid synthesis, the keto group formed after each condensation is fully reduced to a methylene (B1212753) group. The presence of the ketone at C-6 suggests an "off-track" PKS or FAS process where one of the β-ketoacyl-ACP intermediates undergoes incomplete reduction, retaining the carbonyl oxygen.

Termination: The completed acyl chain is released from the synthase, often via hydrolysis or, in this case, transesterification with methanol (B129727) to form the methyl ester. This final methylation step could be catalyzed by a specific methyltransferase enzyme.

This proposed pathway is consistent with the biosynthesis of other natural products where PKS and FAS systems exhibit flexibility in substrate use and catalytic cycles, leading to a wide diversity of chemical structures.

Ecological or Metabolic Significance in Organisms (non-human, non-clinical)

Without a confirmed natural source, the ecological or metabolic significance of this compound remains speculative. However, by examining the roles of similar compounds, we can infer its potential functions.

Many volatile short-chain and branched-chain esters produced by plants and microorganisms serve as semiochemicals—compounds that mediate interactions between organisms. For instance, branched-chain esters are key contributors to the characteristic aroma and flavor of many fruits, playing a role in attracting seed dispersers. It is plausible that if produced by a plant or fungus, this compound could function as a volatile signaling molecule, such as a pheromone or an attractant.

Metabolically, keto-compounds are central to energy homeostasis. Ketone bodies, for example, are crucial energy sources during periods of fasting. While this compound is not a canonical ketone body, its structure as a keto-acid derivative suggests it could be an intermediate in the metabolism of branched-chain fatty acids or amino acids. It might represent a metabolic shunt product or a molecule earmarked for specific anabolic processes. In some microorganisms, the production of such secondary metabolites can be a way to manage metabolic overflow or to store carbon and energy in a specific chemical form.

Comparative Analysis with Other Naturally Occurring Ketoesters

To contextualize this compound, it is useful to compare it with other naturally occurring ketoesters. The position of the keto group and the presence and location of alkyl branches significantly alter the molecule's chemical properties and, consequently, its biological role. The table below provides a comparative analysis of this compound and some related compounds found in nature.

Compound NameStructureKey Structural FeaturesKnown Natural Source(s)Postulated or Known Significance
This compoundStructure of this compoundγ-ketoester, C4-methyl branchNot definitively identifiedSpeculative: Potential semiochemical or metabolic intermediate
Methyl 6-oxoheptanoateStructure of Methyl 6-oxoheptanoateγ-ketoester, linear chainCitrullus colocynthis, Artemisia annuaLikely a metabolic intermediate in fatty acid metabolism
R-(+)-Methyl-3-Isopropyl-6-OxoheptanoateStructure of R-(+)-Methyl-3-Isopropyl-6-Oxoheptanoateγ-ketoester, C3-isopropyl branchEucalyptus tereticornis (galls)Potentially related to plant-insect interaction or stress response
Methyl 3-oxoheptanoateStructure of Methyl 3-oxoheptanoateβ-ketoester, linear chainVarious (common synthetic intermediate)Important building block in organic synthesis; β-ketoesters are key metabolic intermediates
Methyl 4-acetyl-5-oxohexanoateStructure of Methyl 4-acetyl-5-oxohexanoateDiketone esterConiothyrium chaingmaienseLikely a secondary metabolite from a fungal polyketide pathway

Note: Chemical structures are illustrative representations.

This comparative analysis demonstrates that while the basic ketoester framework is common, small variations in alkyl branching and ketone placement lead to a wide diversity of natural products. The branched structure of this compound, particularly its C4-methyl group, distinguishes it from the more commonly found linear or C2/C3-branched ketoesters, suggesting a unique biosynthetic origin and potentially a specialized biological role.

Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 6 Oxoheptanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl 4-methyl-6-oxoheptanoate allows for the exploration of its three-dimensional structure and conformational landscape. The presence of a chiral center at the C4 position and the flexibility of the aliphatic chain give rise to multiple possible conformations. Understanding the energetically favorable conformations is crucial for predicting its chemical behavior and interactions with other molecules, such as enzymes.

Conformational analysis involves identifying the stable conformers and the energy barriers between them. This can be achieved through various computational methods, from simple molecular mechanics force fields to more accurate quantum mechanical calculations. For a molecule like this compound, key dihedral angles to consider include those around the C-C bonds of the heptanoate (B1214049) chain and the orientation of the methyl and ester groups. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, dictates the preferred conformations.

While specific conformational analysis studies on this compound are not extensively documented in the provided search results, related studies on similar aliphatic chains in molecules like methyl 6-amino-6-oxohexanoate show that such chains can adopt an approximately planar conformation. nih.gov In that particular case, the torsion angles between the carbonyl group carbon atoms ranged from 172.97(14)° to 179.38(14)°. nih.gov This suggests that the carbon backbone of this compound might also favor extended conformations to minimize steric strain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms and predict the feasibility of chemical transformations. whiterose.ac.uk For this compound, DFT studies can elucidate the pathways of various reactions, such as reduction of the ketone, hydrolysis of the ester, and reactions at the α-carbon positions.

For instance, in the reduction of related keto-esters, DFT studies have been used to understand the mechanism of hydrogenation. mdpi.com These studies can model the interaction of the substrate with a catalyst, identifying the transition states and calculating the activation energies for different reaction pathways. This information is critical for designing efficient and selective synthetic routes. For example, DFT calculations on the rearrangement of spirocyclic indolenines to quinolines helped in understanding the rate-limiting steps under different conditions. whiterose.ac.uk

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these predictions can include:

NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is a valuable tool for structural elucidation and for assigning peaks in experimentally obtained spectra.

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the IR spectrum. The characteristic peaks for the C=O stretching of the ketone and ester groups, as well as C-H and C-O stretching and bending vibrations, can be identified.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For a molecule like this compound, which lacks extensive conjugation, the primary absorptions would be expected in the ultraviolet region due to n→π* and π→π* transitions of the carbonyl groups. In a study on hydrazone derivatives, TD-DFT calculations were used to predict UV-Vis spectra, with one compound showing absorption near 1100 nm due to extended conjugation. researchgate.net

A study on novel hydrazone derivatives utilized DFT calculations at the B3LYP/6-311G(d,p) level to show that a smaller HOMO-LUMO gap indicated higher electronic reactivity. researchgate.net While not directly on this compound, this illustrates the type of insights that can be gained from such calculations.

Computational Property Predicted Value/Information
Molecular Weight172.22 g/mol guidechem.comamericanelements.com
Molecular FormulaC₉H₁₆O₃ guidechem.comamericanelements.com
IUPAC NameThis compound americanelements.com
InChI KeyANUTUOGPBVZSJE-UHFFFAOYSA-N americanelements.com
Canonical SMILESCC(CCC(=O)OC)CC(=O)C americanelements.com

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions with their environment. nih.gov

For this compound, MD simulations could be particularly useful in understanding its behavior in solution and its interactions with biological macromolecules, such as enzymes. For instance, if this compound were a substrate for an enzyme, MD simulations could model its entry into the active site, the conformational changes that occur upon binding, and the interactions that stabilize the enzyme-substrate complex. nih.govacs.org

A study on the enzyme DmpFG used MD simulations to investigate how different substrates are accommodated within the active site. nih.gov The simulations showed that bulky side chains in the active site could rotate to create space for the substrate and water molecules. nih.gov Similarly, MD simulations have been used to predict the enantioselectivity of ω-transaminases by modeling the enzyme-ligand complexes. acs.org These simulations can help rationalize experimental observations and guide protein engineering efforts to improve enzymatic activity and selectivity for related compounds. mdpi.comacs.org The stability of protein-ligand complexes can be assessed by analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies calculated using methods like MM-PBSA. niscpr.res.in

In Silico Screening and Design of Derivatives

In silico (computer-based) screening is a powerful tool in drug discovery and materials science for identifying promising lead compounds from large virtual libraries. tandfonline.com Starting with the core structure of this compound, derivatives can be designed by modifying various parts of the molecule, such as the ester group, the alkyl chain, or the position of the methyl and keto groups.

These virtual libraries of derivatives can then be screened for desired properties using computational methods. For example, if the goal is to design a more potent enzyme inhibitor, the derivatives can be docked into the enzyme's active site, and their binding affinities can be estimated using scoring functions. niscpr.res.intandfonline.com This allows for the rapid identification of candidates with potentially improved activity.

Structure-based virtual screening, often followed by molecular dynamics simulations and binding free energy calculations, can filter large compound databases to a manageable number of hits for experimental validation. tandfonline.com This approach has been successfully used to identify novel inhibitors for various biological targets. tandfonline.comnih.gov For instance, in the search for PD-1/PD-L1 inhibitors, virtual screening of several large chemical databases led to the identification of potent compounds. tandfonline.comnih.gov

Future Directions and Unexplored Research Avenues for Methyl 4 Methyl 6 Oxoheptanoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of Methyl 4-methyl-6-oxoheptanoate has been approached through both classical and modern methodologies. A traditional route involves the esterification of (+)-4-methyl-6-oxoheptanoic acid with diazomethane. dss.go.th While effective, the use of diazomethane, a toxic and explosive reagent, underscores the need for safer and more sustainable alternatives.

A more contemporary approach has been demonstrated through a sunlight-photocatalyzed regioselective β-alkylation and acylation of cyclopentanones. In this method, the reaction of 2-pentanone with methyl acrylate (B77674) in the presence of a tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst under xenon lamp irradiation yields this compound as a major product in an inseparable mixture. rsc.org This photocatalytic method represents a step towards more sustainable synthesis by utilizing light energy.

Future research in this area should focus on the development of synthetic strategies that are not only efficient but also environmentally benign. Exploring biocatalytic methods, such as enzyme-catalyzed esterification or carbon-carbon bond formation, could offer a highly selective and sustainable route to this compound. Additionally, the application of flow chemistry could enable safer handling of hazardous reagents and improve reaction control and scalability. The development of organocatalytic systems for the asymmetric synthesis of chiral this compound would also be a significant advancement, opening up possibilities for its use in stereoselective synthesis.

Discovery of New Reactivity Patterns and Transformations

The reactivity of this compound is largely centered around its two key functional groups: the methyl ester and the ketone. A documented transformation is the protection of the ketone as an ethylene (B1197577) ketal, a common strategy in multi-step organic synthesis to prevent the ketone from undergoing undesired reactions while other parts of the molecule are being modified. dss.go.th

The formation of this compound as a product in a photocatalyzed radical reaction between 2-pentanone and methyl acrylate provides insight into its stability and potential involvement in radical-mediated transformations. rsc.org

Future investigations should aim to uncover new reactivity patterns. For instance, the exploration of intramolecular reactions, such as cyclizations to form lactones or other cyclic structures, could lead to the synthesis of novel heterocyclic compounds. The strategic placement of the ketone and ester functionalities could also be exploited in tandem reactions, where both groups participate in a orchestrated chemical transformation. Investigating its behavior under various reaction conditions, including with different classes of catalysts (e.g., transition metals, organocatalysts, enzymes), will undoubtedly unveil new and synthetically useful transformations.

Exploration of Advanced Applications in Chemical Biology (non-clinical) and Materials Science

Currently, the documented applications of this compound are limited, with its primary role being that of a chemical intermediate. dss.go.thbldpharm.comamericanelements.com However, its structure suggests potential for broader applications in both chemical biology and materials science.

In the realm of non-clinical chemical biology, this compound could serve as a scaffold for the development of chemical probes to study biological processes. The ketone functionality could be used for bio-orthogonal ligation reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. The ester group, on the other hand, could be hydrolyzed by specific enzymes, making it a potential substrate for enzyme activity assays.

In materials science, this compound could be explored as a monomer or an additive in polymer synthesis. The presence of both a ketone and an ester group could impart unique properties to polymers, such as altered polarity, degradability, or cross-linking capabilities. Its potential as a building block for the synthesis of specialty polymers, coatings, or adhesives remains an exciting and unexplored avenue of research.

Integration with Machine Learning and Artificial Intelligence for Synthetic Planning and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For a molecule like this compound, where extensive experimental data may be lacking, AI and ML can play a crucial role in accelerating its study.

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of this compound and its derivatives. By analyzing its molecular structure, these models could estimate properties such as solubility, reactivity, and potential biological activity, thereby guiding experimental efforts and prioritizing research directions. This predictive power can save significant time and resources in the laboratory.

Multidisciplinary Research Collaborations and Translational Potential in Basic Sciences

The full potential of this compound is most likely to be realized through multidisciplinary collaborations. Organic chemists, computational chemists, materials scientists, and chemical biologists can bring their unique perspectives and expertise to bear on the study of this molecule.

In the basic sciences, this compound could serve as a model system for studying fundamental chemical principles, such as the influence of functional group positioning on reactivity or the mechanisms of photocatalyzed reactions. Unraveling the fundamental chemistry of this molecule could have translational potential, providing insights that are applicable to a broader range of chemical systems and applications.

Q & A

Advanced Research Question

Impurity Profiling : Use HPLC with UV detection (e.g., 254 nm) to track byproducts.

Reference Standards : Compare retention times with pharmacopeial impurities (e.g., 4-chlorophenyl derivatives) .

Accelerated Stability Testing : Expose the compound to heat/humidity and monitor degradation via TLC or LC-MS .

How can the ester and ketone functionalities be selectively modified for downstream applications?

Basic Research Question

  • Ester Hydrolysis : Use LiAlH₄ for reduction to alcohol or NaOH for saponification to carboxylic acid .
  • Ketone Protection : Convert to ethylene ketal (as in synthesis) to block reactivity during subsequent steps .
  • Selective Oxidation : Employ TEMPO/NaClO for oxidizing secondary alcohols without affecting esters .

What analytical methods are most reliable for quantifying this compound in complex mixtures?

Advanced Research Question

  • GC-MS : Ideal for volatile derivatives (e.g., trimethylsilyl ethers) with detection limits <1 ppm.
  • NMR Spectroscopy : 1H^{1}\text{H} NMR integration of characteristic signals (e.g., methyl singlet at δ 1.2–1.4 ppm) .
  • Calibration Curves : Prepare using internal standards (e.g., methyl 4-oxopentanoate) to minimize matrix effects .

How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question

  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of attacking agents (e.g., amines) by stabilizing transition states.
  • Protic Solvents (e.g., MeOH): Reduce reaction rates via hydrogen bonding with carbonyl oxygen.
  • Kinetic Studies : Monitor reaction progress in varying solvents using in situ IR spectroscopy .

What safety protocols are critical when scaling up synthesis beyond laboratory scales?

Basic Research Question

  • Ventilation : Use fume hoods or closed systems to handle diazomethane (toxic gas) .
  • Waste Management : Segregate halogenated solvents (e.g., CH₂Cl₂) for professional disposal .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .

How does this compound compare structurally and reactively to its analogues (e.g., Ethyl 6-oxohexanoate derivatives)?

Advanced Research Question

CompoundKey Structural DifferencesReactivity Insights
This compound4-methyl group, heptanoate chainSteric hindrance reduces nucleophilic attack at C4
Ethyl 6-oxohexanoateShorter chain, no methyl groupHigher susceptibility to oxidation at C6

Methodological Insight : Perform cross-coupling reactions (e.g., Suzuki-Miyaura) to compare electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.